6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
Description
6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a tetrahydroquinoline backbone substituted at the 6-position with a morpholine-4-carbonyl group. This structural motif combines the rigidity of the tetrahydroquinoline scaffold with the polar, hydrogen-bonding capabilities of the morpholine carbonyl group, making it a candidate for diverse pharmacological applications. Its synthesis involves reductive amination or coupling reactions, as seen in related tetrahydroquinoline derivatives .
Properties
IUPAC Name |
morpholin-4-yl(1,2,3,4-tetrahydroquinolin-6-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-6-8-18-9-7-16)12-3-4-13-11(10-12)2-1-5-15-13/h3-4,10,15H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRVMKRJPYCBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N3CCOCC3)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with morpholine-4-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the diverse biological activities associated with compounds containing the tetrahydroquinoline structure. These activities include:
- Antitumor Activity : Research has shown that derivatives of tetrahydroquinoline exhibit antiproliferative effects against various cancer cell lines. For instance, 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been tested for their efficacy against human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
- Antiviral Properties : A series of tetrahydroisoquinoline derivatives were evaluated for their anti-coronavirus activity against strains such as HCoV-229E and HCoV-OC43. This study indicated the potential for certain derivatives to inhibit viral replication .
- Antioxidant and Anti-inflammatory Effects : Compounds derived from tetrahydroquinolines have demonstrated antioxidant properties and the ability to inhibit inflammatory responses. One study focused on Mannich bases derived from tetrahydroquinolines showed promising results in reducing oxidative stress .
Therapeutic Potential
The therapeutic implications of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline are vast:
- Cancer Treatment : The structural diversity of tetrahydroquinolines allows for targeted modifications that can enhance their anticancer efficacy. Studies have shown that specific substitutions can lead to improved activity against various tumor types .
- Antiviral Drug Development : Given the ongoing need for effective antiviral agents, particularly in light of emerging viral threats, compounds like 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline could serve as lead structures for developing new antiviral medications .
- Neurological Applications : The potential neuroprotective effects of tetrahydroquinolines suggest they may be useful in treating neurodegenerative diseases like Alzheimer's disease. Their ability to modulate neurotransmitter systems could be explored further in this context .
Case Studies and Research Findings
A selection of case studies illustrates the applications of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline:
Mechanism of Action
The mechanism of action of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Tetrahydroquinoline derivatives exhibit varied biological activities depending on substituent type and position. Key structural analogues include:
Pharmacological Activity
- Analgesic Activity : 2-Methyl-5-hydroxy-THQ exhibits morphine-like analgesia, while 6-(Morpholine-4-carbonyl)-THQ lacks reported activity data .
- Antimicrobial Activity : Sulfonamide-THQ derivatives (e.g., bifunctional compounds from ) show efficacy against microbial strains, attributed to the sulfonamide group’s electron-deficient nature .
- Receptor Interactions : Torcetrapib’s trifluoromethyl-THQ moiety stabilizes HGF receptor binding via H-bonds, suggesting that substituents at C6 significantly influence target engagement .
Stability and Reactivity
- 6-(Morpholine-4-carbonyl)-THQ is stable under standard storage conditions but discontinued commercially, possibly due to oxidative instability. Tetrahydroquinolines are prone to oxidation; for example, 1,2,3,4-tetrahydroquinoline oxidizes to quinoline under catalytic conditions .
- Morpholine sulfonyl derivatives may exhibit greater stability than carbonyl analogues due to stronger electron-withdrawing effects .
Biological Activity
6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.
Overview of the Compound
Chemical Structure and Properties:
- CAS Number: 219646-18-1
- Molecular Formula: CHNO
- Molecular Weight: 250.30 g/mol
The compound features a morpholine ring attached to a tetrahydroquinoline core, which contributes to its unique chemical properties and biological activities.
The biological activity of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline exhibits promising antimicrobial properties:
- Antibacterial Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.24 |
| Escherichia coli | <0.24 |
These results suggest its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been evaluated in various studies:
- Cell Line Studies: The compound exhibited significant cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The IC values ranged from 0.16 µM to 3.24 µM across different cell lines.
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 0.28 |
| HCT-116 | 0.48 |
| A549 | 1.32 |
These findings indicate that the compound could serve as a scaffold for developing hybrid drugs targeting multiple cancer pathways .
Comparative Analysis with Similar Compounds
In comparison with other compounds in the same class (e.g., quinoline derivatives), 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique structure and enhanced bioactivity.
| Compound Name | Anticancer Activity (IC) |
|---|---|
| 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline | 0.16 - 3.24 µM |
| Quinazoline-based hybrids | Varies (generally >1 µM) |
| Other morpholine derivatives | Varies (generally >5 µM) |
This table illustrates that 6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline may possess superior potency compared to many related compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methodology: The synthesis typically involves reacting tetrahydroquinoline with morpholine-4-carbonyl chloride in the presence of a base like triethylamine.
- Biological Evaluation: In vitro studies have confirmed its role in inducing apoptosis in cancer cells through mechanisms such as caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
